乙醇-2-13C

概述

描述

科学研究应用

Metabolic Studies

Ethanol-2-13C is extensively used in metabolic flux analysis, a technique that allows researchers to trace the pathways of metabolites within biological systems. This application is crucial for understanding metabolic pathways and the effects of various substrates on cellular metabolism.

Case Study: Metabolic Flux Analysis in Microorganisms

A study utilized Ethanol-2-13C to investigate the metabolic pathways in Escherichia coli. The researchers constructed a two-step heterologous ethanol utilization pathway to enhance the production of acetyl-CoA derived compounds. By employing isotope-labeled ethanol, they could track the incorporation of carbon into various metabolites, revealing insights into microbial metabolism and potential biotechnological applications .

Food Authenticity Testing

Ethanol-2-13C plays a pivotal role in food science, particularly in verifying the authenticity of food products. The carbon isotope ratio analysis using Ethanol-2-13C can detect adulteration in fruit juices and syrups by identifying the source of sugars used in production.

Case Study: Detection of Sugar Additions

A collaborative study demonstrated the effectiveness of carbon-13 isotope ratio mass spectrometry (13C-IRMS) combined with Ethanol-2-13C to analyze fruit juices and maple syrup. The method successfully differentiated between sugars derived from C3 and C4 plants, thus identifying potential adulteration with cheaper sugars like corn syrup . The precision of this method was confirmed across multiple laboratories, establishing it as a reliable technique for food authenticity testing.

Environmental Monitoring

Ethanol-2-13C is also utilized in environmental studies to monitor volatile organic compounds (VOCs) emitted from agricultural sources, such as silage. Understanding ethanol emissions is crucial for assessing air quality and the environmental impact of agricultural practices.

Case Study: Ethanol Emissions from Corn Silage

Research indicated that corn silage is a significant source of VOCs, with ethanol being the predominant compound emitted. By analyzing ethanol emissions using Ethanol-2-13C as a tracer, scientists could quantify emissions under varying temperature and airflow conditions, providing valuable data for environmental assessments .

Analytical Applications

In analytical chemistry, Ethanol-2-13C serves as an internal standard for various mass spectrometry techniques, including matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS). This application enhances the accuracy of quantifying metabolites formed during chemical reactions.

Case Study: Quantification of Metabolites

A study highlighted the use of Ethanol-2-13C as an internal standard to quantify 2,4-dinitrophenylhydrazine derivatives formed during enzymatic reactions. This method allows for high-throughput analyses and improves the reliability of metabolic studies .

作用机制

Target of Action

Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Mode of Action

Ethanol-2-13C interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .

Biochemical Pathways

Ethanol-2-13C affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .

Pharmacokinetics

The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .

Result of Action

The molecular and cellular effects of Ethanol-2-13C’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Action Environment

The action, efficacy, and stability of Ethanol-2-13C can be influenced by various environmental factors. The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .

生化分析

Biochemical Properties

Ethanol-2-13C plays a crucial role in various biochemical reactions. It is often used as a tracer in metabolic studies to understand the flow of carbon atoms through metabolic pathways. The compound interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its oxidation to acetaldehyde and subsequently to acetic acid. These interactions are essential for studying the kinetics and mechanisms of these enzymes in different biological contexts .

Cellular Effects

Ethanol-2-13C influences various cellular processes. In hepatocytes, it is metabolized to acetaldehyde and acetic acid, impacting cellular metabolism and energy production. The compound can affect cell signaling pathways, particularly those involving AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis. Additionally, ethanol-2-13C can alter gene expression related to oxidative stress and detoxification processes .

Molecular Mechanism

At the molecular level, ethanol-2-13C exerts its effects through its interactions with specific enzymes and proteins. It binds to alcohol dehydrogenase, facilitating its conversion to acetaldehyde. This reaction is crucial for studying the enzyme’s activity and regulation. Furthermore, ethanol-2-13C can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol-2-13C can change over time. The compound is relatively stable, but its metabolic products, such as acetaldehyde, can have long-term effects on cellular function. Studies have shown that prolonged exposure to ethanol-2-13C can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

The effects of ethanol-2-13C vary with different dosages in animal models. At low doses, it is primarily metabolized without significant adverse effects. At higher doses, ethanol-2-13C can cause toxicity, leading to oxidative stress and liver damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

Ethanol-2-13C is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation to acetaldehyde and acetic acid. These reactions are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The compound’s involvement in these pathways makes it a valuable tool for studying metabolic flux and the regulation of metabolic processes .

准备方法

Synthetic Routes and Reaction Conditions: Ethanol-2-13C can be synthesized through several methods. One common approach involves the fermentation of glucose-13C, where the glucose is labeled with the 13C isotope at the carbon-2 position. The fermentation process is carried out using yeast, which converts the glucose-13C into ethanol-2-13C .

Industrial Production Methods: In industrial settings, ethanol-2-13C is produced by chemical synthesis. One method involves the reaction of 13C-labeled acetaldehyde with hydrogen in the presence of a catalyst to produce ethanol-2-13C. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres .

化学反应分析

Types of Reactions: Ethanol-2-13C undergoes various chemical reactions, including:

Reduction: Ethanol-2-13C can be reduced to ethane-2-13C using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium dichromate, chromic acid; acidic conditions; temperature range of 50-70°C.

Reduction: Lithium aluminum hydride; anhydrous conditions; temperature range of 0-25°C.

Substitution: Hydrogen chloride; anhydrous conditions; temperature range of 0-25°C.

Major Products:

Oxidation: Acetaldehyde-2-13C, acetic acid-2-13C.

Reduction: Ethane-2-13C.

Substitution: Ethyl halides-2-13C.

相似化合物的比较

Ethanol-2-13C can be compared with other isotopically labeled ethanol compounds:

Ethanol-1-13C: Labeled at the carbon-1 position, used for similar applications but provides different insights in NMR studies.

Ethanol-13C2: Labeled at both carbon positions, offering more comprehensive data in metabolic studies.

Methanol-13C: A simpler alcohol labeled with 13C, used in studies of methanol metabolism and toxicity.

Uniqueness: Ethanol-2-13C is unique due to its specific labeling at the carbon-2 position, making it particularly useful for studying reactions and pathways involving this carbon atom .

生物活性

Ethanol-2-13C, a stable isotope-labeled form of ethanol, has garnered significant attention in biological research due to its unique metabolic pathways and applications in tracing metabolic processes. This article delves into the biological activity of Ethanol-2-13C, highlighting its metabolic effects, applications in research, and relevant case studies.

Metabolism of Ethanol-2-13C

Metabolic Pathways:

Ethanol is primarily metabolized in the liver through two main pathways: the alcohol dehydrogenase (ADH) pathway and the microsomal ethanol oxidizing system (MEOS). In both pathways, ethanol is converted to acetaldehyde and subsequently to acetate. The incorporation of the 13C label allows for detailed tracking of these metabolites through various biochemical processes.

- Conversion to Acetate:

-

Brain Metabolism:

- Studies have shown that acetate derived from Ethanol-2-13C can be utilized in the brain, contributing to neurotransmitter synthesis, particularly glutamate and GABA .

- Chronic exposure to ethanol increases cerebral oxidation of acetate, enhancing the incorporation of 13C into key neurochemicals, indicating an adaptive response to prolonged ethanol consumption .

Isotope Labeling and Its Significance

Isotope Fractionation:

The use of Ethanol-2-13C provides insights into isotope fractionation during fermentation and metabolic processes. Different metabolic pathways exhibit distinct isotope patterns, which can be analyzed using techniques such as 13C NMR spectroscopy. For instance:

- Pathways Analyzed:

- Embden-Meyerhof-Parnas (EMP) pathway

- Entner-Doudoroff (ED) pathway

- Reductive Pentose Phosphate (RPP) pathway

Each pathway demonstrates unique isotopic signatures for methylene and methyl carbon positions in ethanol, which can be traced back to their glucose precursors .

Research Findings

Case Studies and Experimental Data:

Several studies have employed Ethanol-2-13C to explore its biological activity:

- Metabolic Studies in Animal Models:

- Isotope Distribution Analysis:

- Pharmacokinetics:

Tables and Data Summary

属性

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

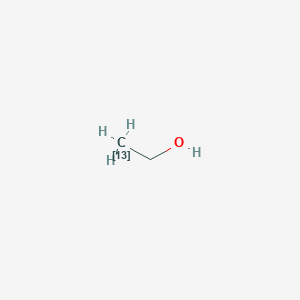

Isomeric SMILES |

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: Ethanol-2-13C is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used Ethanol-2-13C to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of Ethanol-2-13C in uncovering metabolic mechanisms.

Q2: How does the use of Ethanol-2-13C contribute to understanding radical formation in chemical reactions?

A2: While Ethanol-2-13C wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。